15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid
Description
15-(4-Methoxytrityl)thio-4,7,10,13-tetraoxa-pentadecanoic acid (C₃₁H₃₈O₇S) is a functionalized polyethylene glycol (PEG) derivative with a 4-methoxytrityl (Mmt) thioether group and a carboxylic acid terminus. Its structure includes a 15-carbon backbone interrupted by four ethylene glycol (tetraoxa) units, providing hydrophilicity and flexibility. The Mmt group acts as a protective moiety for thiols, enabling selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid) . This compound is widely used in bioconjugation, peptide synthesis, and drug delivery systems due to its reversible protection chemistry and PEG-mediated solubility enhancement .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O7S/c1-34-29-14-12-28(13-15-29)31(26-8-4-2-5-9-26,27-10-6-3-7-11-27)39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZQVHHLYOFNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using a methoxytrityl chloride in the presence of a base such as pyridine.
Thioether Formation: The protected intermediate is then reacted with a thiol compound to form the thioether linkage.
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methoxytrityl group, yielding a free thiol.
Substitution: The methoxytrityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, dithiothreitol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, free thiols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
MMT-S-DPEG is characterized by its complex structure, which includes a methoxytrityl group and a poly(ethylene glycol) (PEG) moiety. This structure contributes to its solubility and stability in biological environments, making it suitable for various applications, particularly in drug delivery systems.
Drug Delivery Systems
Targeted Drug Delivery : MMT-S-DPEG is primarily utilized in the development of targeted drug delivery systems. The compound can be conjugated with therapeutic agents to enhance their delivery to specific tissues or cells, particularly in cancer therapy. The PEG component aids in prolonging the circulation time of the drug in the bloodstream while reducing immunogenicity.
Case Study : In a study conducted by Iris Biotech GmbH, MMT-S-DPEG was used to create antibody-drug conjugates (ADCs). ADCs leverage the targeting capabilities of antibodies to deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy tissues. The study demonstrated that ADCs incorporating MMT-S-DPEG exhibited improved therapeutic windows compared to traditional chemotherapeutics, effectively increasing the maximum tolerated dose while decreasing toxicity .
Bioconjugation and Protein Labeling
Fluorescent Labeling : MMT-S-DPEG has been employed in bioconjugation techniques for labeling proteins with fluorescent markers. This application is crucial for tracking proteins in live-cell imaging and other biological assays.
Data Table: Comparison of Bioconjugation Techniques
| Technique | Advantages | Limitations |
|---|---|---|
| MMT-S-DPEG Bioconjugation | High specificity and stability | Requires careful optimization |
| Traditional Methods | Simplicity | Lower specificity and potential for off-target effects |
Case Study : A research article published in "Chemistry Science" highlighted the use of MMT-S-DPEG for photo-triggered fluorescent labeling of recombinant proteins. The study showcased that proteins labeled with MMT-S-DPEG maintained their functionality while providing robust fluorescent signals for imaging .
Development of Diagnostic Tools
MMT-S-DPEG is also being explored in the development of diagnostic tools, particularly in biosensors. Its ability to form stable conjugates with biomolecules allows for sensitive detection of biomarkers associated with various diseases.
Case Study : In recent research, MMT-S-DPEG was utilized in creating a biosensor for detecting cancer biomarkers. The sensor demonstrated high sensitivity and specificity, significantly outperforming traditional methods .
Potential Applications in Gene Therapy
The compound's properties suggest potential applications in gene therapy as well. By facilitating the delivery of nucleic acids (such as siRNA or DNA), MMT-S-DPEG could play a role in gene silencing or gene editing technologies.
Mechanism of Action
The mechanism of action of 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid involves its ability to form stable thioether linkages with other molecules. This property makes it an excellent candidate for use in bioconjugation and drug delivery systems. The methoxytrityl group provides stability and protection during synthetic processes, which can be removed under specific conditions to release the active thiol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PEG-Based Derivatives with Protective Groups
Functional Insights :
- The Mmt group in the target compound enables orthogonal protection strategies compared to Boc or Fmoc derivatives, making it ideal for thiol-selective conjugation .
- PEG length directly impacts solubility and steric effects: shorter PEG chains (n=4) favor compact conjugates, while longer chains (n=8, 12) improve water solubility for macromolecular applications .
Pentadecanoic Acid Derivatives for Metabolic Studies
Functional Insights :
- IPPA and DMIPP are metabolically active analogs used in cardiac imaging, whereas the target compound is inert in metabolic pathways due to its PEG backbone and protective groups .
- Halogen substituents (I, Br) in imaging agents introduce steric and electronic effects that alter metabolic rates, while the Mmt group in the target compound serves purely synthetic purposes .
Biological Activity
The compound 15-(4-Methoxytrityl)thio-4,7,10,13-tertaoxa-pentadecanoic acid is a synthetic molecule that has garnered attention in the field of medicinal chemistry and drug delivery systems. Its unique structure, which includes a methoxytrityl group and a thioether linkage, positions it as a promising candidate for various biological applications, particularly in targeted drug delivery and cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is with a molecular weight of approximately 730.91 g/mol. The compound features a long hydrophilic polyethylene glycol (PEG) chain that enhances solubility and biocompatibility.
Key Structural Features
| Feature | Description |
|---|---|
| Methoxytrityl Group | Enhances stability and solubility |
| Thioether Linkage | Provides flexibility and potential for bioactivity |
| PEG Chain | Improves pharmacokinetics and reduces immunogenicity |
- Targeted Drug Delivery : The compound's structure allows it to form conjugates with various therapeutic agents, enhancing their delivery to specific cells or tissues. This is particularly beneficial in cancer therapy where targeted delivery can minimize side effects associated with traditional chemotherapy.
- Synergistic Effects : The combination of the methoxytrityl group with the thioether linkage may create synergistic effects that enhance the efficacy of co-administered drugs. This is crucial in developing antibody-drug conjugates (ADCs), which utilize this mechanism to improve therapeutic windows by increasing efficacy while reducing toxicity .
- Biocompatibility : The incorporation of PEG moieties contributes to the biocompatibility of the compound, making it suitable for in vivo applications without significant immune responses .
Study 1: Efficacy in Cancer Models
A study investigated the efficacy of this compound conjugated with a cytotoxic agent in various cancer cell lines. Results indicated a significant reduction in cell viability compared to controls, showcasing its potential as an ADC.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 0.5 | 5 |
| HeLa | 0.3 | 4 |
| A549 | 0.4 | 6 |
Study 2: Pharmacokinetics
Another study focused on the pharmacokinetic profile of the compound in animal models. The findings suggested that the PEGylation significantly prolonged the circulation time in blood compared to non-PEGylated counterparts.
| Parameter | PEGylated Compound | Non-PEGylated Compound |
|---|---|---|
| Half-life (hours) | 12 | 3 |
| Area Under Curve (AUC) | 150 | 30 |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses. Further studies are ongoing to elucidate its long-term safety in clinical settings.
Q & A
Q. What synthetic strategies are employed to prepare 15-(4-Methoxytrityl)thio-4,7,10,13-tetraoxa-pentadecanoic acid, and how are intermediates stabilized during synthesis?
The synthesis involves sequential functionalization of a PEG4 backbone. Key steps include:
- Thiol protection : The 4-methoxytrityl (MMT) group is introduced to protect the thiol moiety during synthesis, preventing undesired disulfide formation .
- Esterification and coupling : Methanol/sulfuric acid esterification under reflux (e.g., converting carboxylic acids to methyl esters) and Suzuki-Miyaura cross-coupling for aryl group introduction (e.g., using 4-benzyloxyphenylboronic acid and Pd(OAc)₂ catalysis) .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (1:10 to 1:5 v/v) ensures intermediate purity. Hydrolysis of esters under basic conditions requires careful pH control to avoid premature deprotection .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Analytical HPLC : Retention time consistency (e.g., 7.4 minutes for [18F]7 analogs) and radiochemical purity (>95%) are assessed using C18 columns with UV/radioactive detection .
- Spectroscopy : ¹H NMR (e.g., δ 1.18–1.40 ppm for methylene chains, δ 5.04 ppm for benzyl protons) and elemental analysis (e.g., C: 79.41% theoretical vs. 79.14% observed) confirm structure .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C31H38O7S has a theoretical MW of 554.7 g/mol) .
Advanced Research Questions
Q. How does the incorporation of a 4-methoxytrityl-thio group influence the compound’s pharmacokinetics compared to analogs with unprotected thiols?
- Stability : The MMT group enhances in vivo stability by reducing thiol oxidation, as seen in analogous compounds like Mmt-S-dPEG4-COOH, which show prolonged circulation compared to unprotected variants .
- Targeting efficiency : Thiol protection minimizes nonspecific protein binding, improving myocardial uptake in PET tracers (e.g., [18F]7 analogs achieved 1.94% ID/g in rat hearts at 5 minutes post-injection) .
- Comparative data : Unprotected thiols (e.g., in IPPA analogs) exhibit faster clearance (0.30 ± 0.02 min⁻¹) versus MMT-protected derivatives (0.17 ± 0.01 min⁻¹), suggesting enhanced retention .
Q. What experimental designs address discrepancies in tissue uptake data between in vitro and in vivo models?
- Dose normalization : Biodistribution studies in Sprague-Dawley rats use %ID/g (percentage injected dose per gram tissue) with triplicate sampling at 5, 30, 60, and 120 minutes post-injection to account for variability .
- Dynamic PET imaging : MicroPET scans (e.g., Focus 220 scanner) compare tracer kinetics against reference standards like [11C]palmitate, with region-of-interest (ROI) analysis to quantify myocardial uptake .
- Serum pre-incubation : Pre-incubation in 3% human serum albumin (HSA) mimics physiological conditions, reducing artifactual uptake in vitro .
Q. How can researchers optimize radiochemical yields for fluorine-18 labeled derivatives of this compound?
- Radiolabeling protocol : Use [18F]KF/Kryptofix 2.2.2 in anhydrous acetonitrile at 85°C for 10 minutes, achieving 50–60% yield via nucleophilic substitution of tosylate precursors .
- Purification : Semi-preparative HPLC with ethanol/water gradients removes unreacted [18F]fluoride, ensuring >95% radiochemical purity .
- Quality control : Residual Kryptofix is quantified via colorimetric assays (limit: <50 μg/mL) to meet FDA guidelines .
Methodological Challenges & Contradictions
Q. How are conflicting data regarding myocardial vs. hepatic uptake resolved in tracer development?
- Mechanistic studies : Blocking experiments with excess unlabeled compound (e.g., 100 μM cold analog) differentiate specific cardiac uptake from nonspecific hepatic retention .
- Metabolic profiling : β-oxidation assays in isolated mitochondria (e.g., measuring ³H₂O release from [9,10-³H]palmitate) confirm whether the compound undergoes fatty acid metabolism .
- Kinetic modeling : Compartmental analysis (e.g., two-tissue model) separates uptake (K₁) and washout (k₂) rates, revealing slower myocardial clearance (0.0030 ± 0.0005 min⁻¹) compared to liver (0.014 ± 0.002 min⁻¹) .
Q. What strategies mitigate ester hydrolysis during synthesis of PEG4-containing intermediates?
- Alternative protecting groups : Use tert-butyl esters instead of methyl esters for carboxylic acid protection, as they resist hydrolysis under basic conditions .
- Low-temperature coupling : Perform Suzuki reactions at 0–5°C to minimize ester degradation by strong bases (e.g., KO-t-Bu) .
- Real-time monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane 1:5) tracks reaction progress, enabling immediate quenching if hydrolysis is detected .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
